An In-depth Technical Guide to 5-(Bromomethyl)-1-methyl-1H-imidazole: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide to 5-(Bromomethyl)-1-methyl-1H-imidazole: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Section 1: Strategic Overview
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in key hydrogen bonding interactions with various biological targets.[1] Within this class of heterocycles, 5-(Bromomethyl)-1-methyl-1H-imidazole (CAS No. 499770-71-7) emerges as a highly valuable, albeit under-documented, synthetic intermediate. Its structure combines the desirable features of the 1-methylimidazole core with a reactive bromomethyl group, positioning it as an ideal electrophilic building block for introducing the (1-methyl-1H-imidazol-5-yl)methyl moiety into novel molecular architectures.
This guide provides a comprehensive analysis of the known properties, predicted reactivity, and synthetic utility of this compound. Acknowledging the scarcity of published experimental data, this document leverages established principles of organic chemistry to offer expert insights into its synthesis, reactivity, and characterization, empowering researchers to effectively incorporate it into their discovery workflows.
Section 2: Physicochemical Properties
Accurate characterization of a reagent is fundamental to its effective use. While extensive experimental data for 5-(Bromomethyl)-1-methyl-1H-imidazole is not available in peer-reviewed literature, its core chemical identifiers have been established.
| Property | Value | Source |
| CAS Number | 499770-71-7 | [2][3][4] |
| Molecular Formula | C₅H₇BrN₂ | [2][3] |
| Molecular Weight | 175.03 g/mol | [3] |
| IUPAC Name | 5-(Bromomethyl)-1-methyl-1H-imidazole | [2] |
| SMILES | CN1C=NC=C1CBr | [2] |
| Physical State | Not Reported (Predicted to be a solid or oil) | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DCM, THF, DMF) |
Note: Researchers should exercise caution and not confuse this compound with its isomer, 5-bromo-1-methyl-1H-imidazole (CAS 1003-21-0), for which physical data such as a melting point of 40-44 °C are reported.[5]
Section 3: Synthesis and Purification
A validated, step-by-step synthesis for 5-(Bromomethyl)-1-methyl-1H-imidazole is not prominently described in the literature. However, its structure strongly suggests a synthetic route via the free-radical bromination of the commercially available precursor, 1,5-dimethyl-1H-imidazole. This transformation is analogous to the well-established Wohl-Ziegler bromination of benzylic and allylic C-H bonds.
3.1: Proposed Synthetic Workflow
The proposed synthesis leverages N-Bromosuccinimide (NBS) as a source of bromine radicals, which exhibit high selectivity for the methyl group attached to the imidazole ring over other positions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to begin the chain reaction.
Caption: Proposed workflow for the synthesis of 5-(Bromomethyl)-1-methyl-1H-imidazole.
3.2: Representative Experimental Protocol
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Materials: 1,5-dimethyl-1H-imidazole (1.0 eq), N-Bromosuccinimide (1.05 eq), AIBN (0.05 eq), and anhydrous carbon tetrachloride (or another suitable solvent like acetonitrile).
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,5-dimethyl-1H-imidazole and anhydrous carbon tetrachloride under an inert atmosphere (e.g., Argon or Nitrogen).
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Add NBS and AIBN to the solution.
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Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a heat lamp to facilitate radical initiation. Monitor the reaction progress by TLC or GC-MS.
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Upon consumption of the starting material, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate solution (to quench any remaining bromine) and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by silica gel column chromatography to yield the desired 5-(Bromomethyl)-1-methyl-1H-imidazole.
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Section 4: Chemical Reactivity and Synthetic Utility
The primary value of 5-(Bromomethyl)-1-methyl-1H-imidazole lies in the high reactivity of its bromomethyl group. This functional group acts as a potent electrophile, readily participating in nucleophilic substitution reactions, most commonly via an Sₙ2 mechanism. The bromine atom is an excellent leaving group, and the adjacent imidazole ring can stabilize the transition state, facilitating the reaction.[6]
This reactivity makes the compound an efficient agent for "imidazolyl-methylation," allowing for the covalent attachment of the (1-methyl-1H-imidazol-5-yl)methyl scaffold to a wide variety of molecules.
Caption: General reactivity of 5-(Bromomethyl)-1-methyl-1H-imidazole with various nucleophiles.
This versatile reactivity allows for the rapid generation of compound libraries for screening. By reacting 5-(Bromomethyl)-1-methyl-1H-imidazole with a diverse set of nucleophilic cores, researchers can explore the structure-activity relationships (SAR) of the 1-methylimidazole moiety in various chemical contexts.
Section 5: Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.45 | Singlet | 1H | H2 (imidazole) | Proton at C2, deshielded by two adjacent nitrogen atoms. |
| ~ 7.00 | Singlet | 1H | H4 (imidazole) | Proton at C4. |
| ~ 4.55 | Singlet | 2H | -CH₂Br | Methylene protons adjacent to an electronegative bromine atom and the aromatic ring. |
| ~ 3.70 | Singlet | 3H | N-CH₃ | Methyl group attached to the imidazole nitrogen. |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140.0 | C2 (imidazole) | Carbon between two nitrogen atoms. |
| ~ 130.5 | C5 (imidazole) | Carbon bearing the bromomethyl substituent. |
| ~ 129.5 | C4 (imidazole) | Unsubstituted carbon on the imidazole ring. |
| ~ 33.5 | N-CH₃ | N-methyl carbon. |
| ~ 25.0 | -CH₂Br | Methylene carbon, shifted upfield by the heavy bromine atom. |
Section 6: Safety and Handling
As a reactive alkylating agent, 5-(Bromomethyl)-1-methyl-1H-imidazole should be handled with appropriate care.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Section 7: References
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Zamora, A., et al. (2003). C,N-substituted haloimidazole derivatives with high pharmacological activity. Journal of Medicinal Chemistry.
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Schmidt, A., et al. (2003). Pharmacological applications of halo- and dihaloimidazoles. European Journal of Medicinal Chemistry.
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King, L. C. (1944). The Ortoleva-King Reaction. Journal of the American Chemical Society.
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Blackman, A. G., Buckingham, D. A., Clark, C. R., & Kulkarni, S. (1986). The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(3+). Australian Journal of Chemistry, 39(9), 1465-1478. [Link]
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Zhu, L., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 893. [Link]
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Matrix Fine Chemicals. (n.d.). 5-(BROMOMETHYL)-1-METHYL-1H-IMIDAZOLE. Retrieved from [Link]
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Zhu, L., et al. (2019). Supplementary Information for One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules.
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Letopharm Limited. (n.d.). 5-(Bromomethyl)-1-methyl-1H-imidazole. Retrieved from [Link]
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Janssen Pharmaceutica N.V. (1979). Imidazole derivatives and intermediates in their preparation. U.S. Patent 4,154,738.
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NMRDB.org. (n.d.). NMR Prediction. Retrieved from [Link]
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BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]
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Zhang, Y., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
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Hadni, H., et al. (2012). 4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o163. [Link]
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